![molecular formula C13H12O3 B14383870 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal CAS No. 89753-97-9](/img/structure/B14383870.png)
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal is a chemical compound characterized by its unique structure, which includes a furan ring attached to a nona-tetraenal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal typically involves the reaction of furan-2-ol with nona-2,4,6,8-tetraenal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the furan-2-yloxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Applications De Recherche Scientifique
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal involves its interaction with specific molecular targets. The furan ring and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenenitrile: Similar structure but with a nitrile group instead of an aldehyde.
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate: Contains a furan ring and a nonadiene chain with different functional groups.
Uniqueness
9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal is unique due to its specific combination of a furan ring and a nona-tetraenal chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89753-97-9 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
9-(furan-2-yloxy)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C13H12O3/c14-10-6-4-2-1-3-5-7-11-15-13-9-8-12-16-13/h1-12H |
Clé InChI |
WXLPWOWUPVUAOO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)OC=CC=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


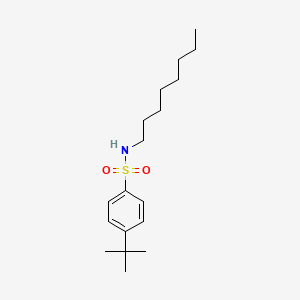
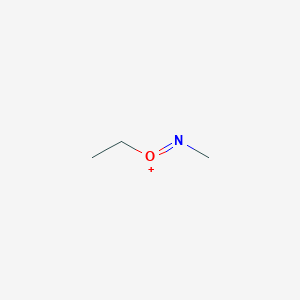
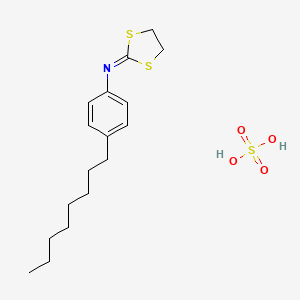
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

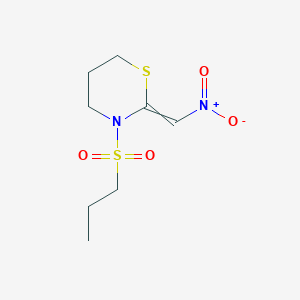
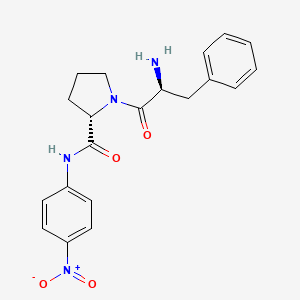


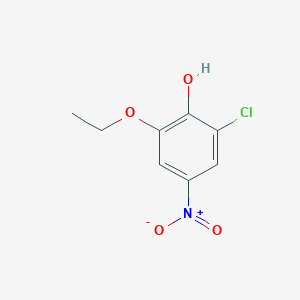
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
